N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
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Overview
Description
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is a chemical compound that belongs to the class of organic compounds known as benzodioxins. These compounds are characterized by a benzene ring fused to a dioxin ring. The presence of a bromine atom at the 7th position and an ethanamine group attached to the benzodioxin core makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzene-1,2-diol.
Formation of Benzodioxin Ring: The diol undergoes a reaction with oxiran-2-ylmethanol in the presence of sodium hydroxide (NaOH) in tetrahydrofuran (THF) and water.
Introduction of Ethanamine Group: The resulting intermediate is then reacted with ethanamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanamine group.
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but with a methanol group instead of an ethanamine group.
Uniqueness
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13-7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6,13H,2-4,7H2,1H3 |
InChI Key |
MQXWONUKCVFWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(C=C1Br)OCCO2 |
Origin of Product |
United States |
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